molecular formula C18H20ClNO2 B5088772 2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide

2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide

Cat. No.: B5088772
M. Wt: 317.8 g/mol
InChI Key: UZDQWMCUXFREJA-UHFFFAOYSA-N
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Description

2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents including a butan-2-yl group and a 4-chlorophenyl group. Phenoxyacetamides are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-(butan-2-yl)phenol with chloroacetyl chloride to form 2-[4-(butan-2-yl)phenoxy]acetyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
  • 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexanedione)

Uniqueness

2-[4-(butan-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the butan-2-yl group and the 4-chlorophenyl group differentiates it from other phenoxyacetamides, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-3-13(2)14-4-10-17(11-5-14)22-12-18(21)20-16-8-6-15(19)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDQWMCUXFREJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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